molecular formula C16H14N2O2S B1676149 Mefenacet CAS No. 73250-68-7

Mefenacet

Cat. No.: B1676149
CAS No.: 73250-68-7
M. Wt: 298.4 g/mol
InChI Key: XIGAUIHYSDTJHW-UHFFFAOYSA-N
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Description

Mefenacet, chemically known as 2-(1,3-benzothiazol-2-yloxy)-N-methylacetanilide, is a selective herbicide primarily used in rice paddies. Introduced in 1984, it is effective against annual monocotyledonous and some dicotyledonous weeds. This compound is applied as a pre-emergence and early post-emergence herbicide, inhibiting cell division and cell enlargement in target weeds .

Mechanism of Action

Target of Action

Mefenacet is a selective herbicide that primarily targets the process of cell division and growth in plants . It inhibits the synthesis of very long-chain fatty acids (VLCFAs), which are crucial for cell division . This makes it particularly effective against grass weeds, especially in rice crops .

Mode of Action

This compound interacts with its targets by binding to the enzymes responsible for VLCFA synthesis . This binding inhibits the action of these enzymes, thereby disrupting the synthesis of VLCFAs . As a result, the normal process of cell division and growth in the targeted plants is hindered, leading to their eventual death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of VLCFAs . VLCFAs are essential components of plant cell membranes and are involved in various cellular functions, including cell division . By inhibiting VLCFA synthesis, this compound disrupts these functions, leading to impaired growth and development in the targeted plants .

Pharmacokinetics

It’s known that this compound is slightly mobile, indicating that it can be transported within the plant and soil . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell division and growth in the targeted plants . By inhibiting VLCFA synthesis, this compound interferes with the normal functioning of plant cell membranes, leading to impaired cell division . This results in stunted growth and eventual death of the targeted plants .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been observed that this compound tends to enter the coastal environment on a daily basis during the early stages of the rice planting season . This suggests that environmental conditions, such as temperature and humidity, as well as agricultural practices, can affect the action of this compound.

Biochemical Analysis

Biochemical Properties

Mefenacet interacts with various biomolecules in its role as a herbicide. Its mode of action involves the inhibition of cell division and growth . This is achieved through the inhibition of very long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits cell division and cell enlargement in green algae and oat . In rice paddy soil, this compound treatment induced changes in several interconnected metabolic pathways, many of which are associated with the activation of defense response signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of VLCFA synthesis . VLCFAs are essential components of cell membranes, and their synthesis is crucial for cell division. By inhibiting this process, this compound effectively halts cell division and growth .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a study found that the half-life (DT50) of this compound was 14 days under oxidative conditions and 9.8 days under reductive conditions . This suggests that this compound is relatively stable, but it does degrade over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to induce changes in several interconnected metabolic pathways, particularly the indole-3-pyruvate pathway . Compounds from this pathway, such as indole-3-acetaldehyde and indole-3-ethanol, can serve as flexible storage pools for indole-3-acetic acid (IAA), a plant hormone .

Transport and Distribution

This compound is slightly mobile and has a medium potential for particle-bound transport

Preparation Methods

Synthetic Routes and Reaction Conditions: Mefenacet is synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-yloxy)acetic acid. This intermediate is then reacted with N-methylaniline under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Mefenacet undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAUIHYSDTJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058173
Record name Mefenacet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73250-68-7
Record name 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73250-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefenacet [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073250687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefenacet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEFENACET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI0QTA02DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the precise target site remains unclear, research suggests that mefenacet inhibits plant growth by disrupting cell division and enlargement. [, , , ] Studies on Chlamydomonas reinhardtii and oats showed that this compound disrupts mitotic entry rather than interfering with the mitotic sequence itself, suggesting an effect on the G1, S, or G2 phases of the cell cycle. []

ANone: this compound's mode of action most closely resembles that of chloroacetamide herbicides. [, , ] This similarity is further supported by observed cross-resistance patterns between this compound and chloroacetanilides like alachlor, butachlor, metazachlor, and metolachlor. []

ANone: Studies on barnyardgrass (Echinochloa oryzicola Vasing) suggest that this compound primarily targets meristematic tissues responsible for plant growth and has minimal impact on already developed plant tissues. []

ANone: The molecular formula of this compound is C16H16N2O2S, and its molecular weight is 300.38 g/mol.

ANone: The photodegradation of this compound can be influenced by various dissolved compounds. For example, nitrite (NO2-) and nitrate (NO3-) ions have been shown to quench this compound photolysis, with nitrate exhibiting a more pronounced effect. [] Halogen ions, on the other hand, inhibit photolysis through the "weight atom effect," with iodide (I-) showing the most significant inhibition. [] Additionally, the presence of surfactants like Nongru 500, Nongru 404, Nongru 601, and Nongru 603 can also affect photodegradation, with some exhibiting weak photosensitive effects and others showing photoquenching effects. [] Interestingly, among the herbicides tested (benthiocarb, bensulfuron, alachlor, and chlorsulfuron), only bensulfuron at a low concentration accelerated this compound photolysis. [] Aeration with nitrogen gas (N2) has been found to enhance this compound photolysis, reducing its half-life. []

ANone: Yes, researchers have successfully developed an artificial receptor layer for this compound detection using electrosynthesized molecular imprinting on gold electrodes. This capacitive sensor demonstrates a concentration-dependent response to this compound. []

ANone: Researchers have developed a 25% this compound and ethoxysulfuron effervescent tablet formulation. This formulation demonstrated comparable efficacy to existing wettable powder and water-dispersible granule formulations in controlling weeds in rice fields. []

ANone: Comparing a 26.5% this compound and bensulfuron-methyl suspension concentrate (SC) to its 53% wettable powder (WP) counterpart revealed that the SC formulation achieved similar levels of barnyard grass control with a reduced pesticide load, highlighting the potential for formulation optimization in minimizing environmental impact. []

ANone: While this compound is known to be strongly adsorbed to soil particles, microbial degradation emerges as the dominant dissipation pathway in soils with lower organic matter content. [] Conversely, in soils richer in organic matter, adsorption plays a more significant role in this compound dissipation. [, ]

ANone: Experiments utilizing soil columns revealed that rice plants significantly reduced this compound leaching. This is likely attributed to plant uptake and the potential for enhanced degradation in the rhizosphere. []

ANone: Yes, this compound, when combined with pyrimisulfan, demonstrated excellent control of sulfonylurea-resistant sea club rush (Scirpus planiculmis) in both laboratory and field settings. This suggests a potential role for this combination in managing herbicide resistance. []

ANone: Studies on Chlamydomonas reinhardtii adapted to this compound, metazachlor, and metolachlor revealed significant cross-resistance patterns. Strains adapted to this compound and metolachlor displayed strong cross-resistance to other chloroacetanilides and this compound. [] This cross-resistance was not observed with herbicides having different modes of action, suggesting a shared target site or pathway between oxyacetamides and chloroacetanilides. []

ANone: Research on this compound-adapted Chlamydomonas reinhardtii ruled out altered uptake and metabolism as explanations for resistance. [] Similarly, no significant changes were observed in lipid composition and soluble amino acid patterns, indicating that resistance mechanisms might involve other cellular processes. []

ANone: Research indicates that this compound, while exhibiting some initial effects, has a relatively low short-term impact on soil microbial populations compared to older herbicides like butachlor. [] Studies showed a stimulatory effect on aerobic bacteria and denitrifying bacteria, while fungi and actinomycetes experienced initial inhibition. [] Anaerobic microbial groups exhibited a concentration-dependent response, with stimulation at lower this compound levels and inhibition at higher concentrations. []

ANone: Studies on Sphingobacterium multivorum Y1, a this compound-degrading bacterium, suggest that antioxidant enzymes, particularly superoxide dismutase (SOD) and catalase (CAT), alongside ATPase, hold potential as biomarkers for this compound pollution stress. [, ]

ANone: High-performance liquid chromatography (HPLC) coupled with various extraction and detection methods is a mainstay for this compound residue analysis in environmental and agricultural matrices. [, , , , ]

ANone: Researchers have successfully utilized microwave-assisted extraction (MAE) combined with solid-phase extraction (SPE) and HPLC to determine this compound residues in rice samples, offering a rapid and efficient alternative to conventional extraction methods. []

ANone: Soil organic matter content significantly influences this compound degradation rates. Higher organic matter content generally leads to increased adsorption and slower degradation, resulting in greater this compound persistence in the soil. [, , ] Conversely, in soils with lower organic matter, microbial degradation plays a more dominant role in this compound breakdown. [, ]

ANone: Research suggests that this compound might interfere with plant monooxygenase enzymes, potentially influencing its detoxification or herbicidal action. [] Studies showed that pre-treatment with piperonyl butoxide (PBO), a monooxygenase inhibitor, antagonized this compound's inhibitory effects in oat stem regeneration tests. [] Interestingly, this compound itself induced responses similar to PBO, further supporting its potential interaction with monooxygenases. []

ANone: Yes, Sphingobacterium multivorum Y1, a bacterium isolated from aerobic sludge, has demonstrated the ability to efficiently degrade this compound, utilizing it as a carbon and energy source. [, , , ]

ANone: Research has shown that this compound-containing mixtures, such as Bensulfuron methyl and this compound WP, exhibit superior weed control efficacy compared to bensulfuron-methyl alone. [] This highlights the synergistic effects achievable with herbicide combinations.

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